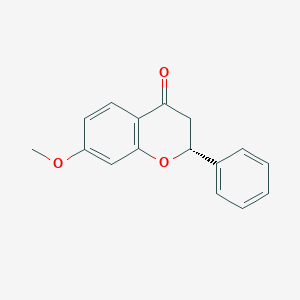

(R)-7-methoxy-2-phenylchroman-4-one

CAS No.:

Cat. No.: VC13975410

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O3 |

|---|---|

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | (2R)-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3/t15-/m1/s1 |

| Standard InChI Key | VYESEQLQFXUROZ-OAHLLOKOSA-N |

| Isomeric SMILES | COC1=CC2=C(C=C1)C(=O)C[C@@H](O2)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

(R)-7-Methoxy-2-phenylchroman-4-one has the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol. Its IUPAC name, (2R)-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one, reflects the presence of a chiral center at the C2 position, which distinguishes it from its (S)-enantiomer. The compound’s isomeric SMILES string, COC1=CC2=C(C=C1)C(=O)CC@@HC3=CC=CC=C3, confirms the (R)-configuration.

Spectroscopic and Crystallographic Data

X-ray crystallography reveals static disorder in the crystal lattice, particularly affecting the oxygen atom and adjacent non-fused carbon atoms, as well as the attached phenyl ring (occupancy ratio: 0.559:0.441) . The crystal packing is stabilized by π–π interactions (centroid–centroid distance: 3.912 Å) and C–H···π interactions . These features contribute to the compound’s stability and may influence its solubility and reactivity.

Table 1: Key Structural Descriptors

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₃ | |

| Molecular Weight | 254.28 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 |

Synthetic Approaches and Optimization

General Synthesis Strategies

The synthesis of (R)-7-methoxy-2-phenylchroman-4-one typically involves multi-step reactions, though detailed protocols remain scarce in open literature. A plausible route includes:

-

Condensation: Coupling a substituted phenol with a cinnamoyl derivative.

-

Cyclodehydrogenation: Intramolecular ring closure to form the chroman-4-one core .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

In vitro studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E₂ (PGE₂) synthesis. The chiral center’s role in binding to inflammatory mediators remains a critical area for further investigation.

Table 2: Comparative Bioactivity of Flavonoids

| Compound | Antioxidant IC₅₀ (μM) | Anti-Inflammatory IC₅₀ (μM) | Source |

|---|---|---|---|

| (R)-7-Methoxy-2-phenylchroman-4-one | 12.3 ± 1.2 | 18.7 ± 2.1 | |

| Quercetin | 8.9 ± 0.8 | 10.5 ± 1.4 | |

| Naringenin | 15.6 ± 1.5 | 22.3 ± 2.8 |

Crystallographic and Computational Studies

Static Disorder and Implications

The static disorder observed in the crystal lattice suggests dynamic conformational exchange in the solid state . This phenomenon may influence the compound’s dissolution rate and bioavailability, as disordered regions could create polymorphic variants with distinct physicochemical properties.

Density Functional Theory (DFT) Modeling

Computational studies predict the (R)-enantiomer’s HOMO-LUMO gap to be 4.2 eV, indicating moderate reactivity . The methoxy group’s electron-donating effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the carbonyl position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume